An In-depth Technical Guide to the Toxicological Profile and In Vitro Safety Assessment of 3-Ethoxypentanoate
An In-depth Technical Guide to the Toxicological Profile and In Vitro Safety Assessment of 3-Ethoxypentanoate
For the attention of Researchers, Scientists, and Drug Development Professionals.
Part 1: Predicted Toxicological Profile of 3-Ethoxypentanoate
Chemical Identity and Physicochemical Properties
3-Ethoxypentanoate is the ethyl ester of 3-ethoxypentanoic acid. Its chemical structure and key properties are summarized below.
| Property | Value | Source |
| IUPAC Name | 3-ethoxypentanoate | [1] |
| Molecular Formula | C7H13O3- | [1] |
| Molecular Weight | 145.18 g/mol | [1] |
| Parent Compound | 3-Ethoxypentanoic acid | [2] |
A visual representation of the chemical structure of 3-ethoxypentanoate is provided below.
Caption: Proposed tiered workflow for in vitro safety assessment.
Tier 1: Basal Cytotoxicity and Dermal/Ocular Irritation
The initial tier of testing focuses on assessing the fundamental cytotoxicity and the potential for local irritation at the primary points of contact.
Objective: To determine the concentration of 3-ethoxypentanoate that induces a 50% reduction in cell viability (IC50) in a cultured mammalian cell line. This data is crucial for dose selection in subsequent, more complex assays.
[3]Recommended Assay: Neutral Red Uptake (NRU) Assay.
Protocol: Neutral Red Uptake (NRU) Assay
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Cell Culture: Plate a suitable mammalian cell line (e.g., Balb/c 3T3) in a 96-well microtiter plate and incubate for 24 hours to allow for cell attachment.
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Test Compound Preparation: Prepare a series of dilutions of 3-ethoxypentanoate in a suitable solvent. The final solvent concentration in the cell culture medium should be non-toxic (typically ≤1%).
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Exposure: Remove the culture medium and expose the cells to the various concentrations of 3-ethoxypentanoate for a defined period (e.g., 24 hours). Include appropriate vehicle and positive controls.
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Neutral Red Staining: After the exposure period, wash the cells and incubate with a medium containing neutral red, a vital dye that accumulates in the lysosomes of viable cells.
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Dye Extraction and Quantification: Wash the cells to remove excess dye. Extract the incorporated neutral red from the cells using a solubilization solution.
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Data Analysis: Measure the absorbance of the extracted dye using a spectrophotometer. Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
Objective: To assess the potential of 3-ethoxypentanoate to cause skin irritation or corrosion using a reconstructed human epidermis (RhE) model.
Recommended Assays:
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In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method (OECD TG 439). *[4][5] In Vitro Skin Corrosion: Reconstructed Human Epidermis (RHE) Test Method (OECD TG 431).
[6][7][8]Protocol: Reconstructed Human Epidermis (RhE) Test (General Principles)
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Tissue Culture: Utilize commercially available RhE tissue models which consist of normal, human-derived epidermal keratinocytes cultured to form a multilayered, highly differentiated model of the human epidermis.
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Test Compound Application: Topically apply a defined amount of 3-ethoxypentanoate to the surface of the RhE tissue.
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Exposure: Incubate the treated tissues for a specific duration as defined in the respective OECD guidelines (e.g., 60 minutes for irritation, 3 and 60 minutes for corrosion).
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Viability Assessment: After exposure, thoroughly rinse the tissues and transfer them to a fresh medium containing a viability reagent, typically MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide). Viable cells will reduce the MTT to a blue formazan precipitate.
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Formazan Extraction and Quantification: Extract the formazan from the tissues and quantify the amount by measuring its absorbance.
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Data Analysis: Calculate the percentage of tissue viability relative to negative controls. Classify the irritant or corrosive potential based on the viability thresholds defined in the OECD guidelines.
[9]##### 2.1.3 Ocular Irritation and Serious Eye Damage Assessment
Objective: To evaluate the potential of 3-ethoxypentanoate to cause eye irritation or serious eye damage.
Recommended Assay: Short Time Exposure In Vitro Test Method (OECD TG 491).
[10][11]Protocol: Short Time Exposure (STE) Test
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Cell Culture: Use a confluent monolayer of Statens Seruminstitut Rabbit Cornea (SIRC) cells cultured in a 96-well plate. 2[11]. Exposure: Expose the cells to 3-ethoxypentanoate for a short duration (e.g., 5 minutes).
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Viability Assessment: Following exposure and a post-exposure incubation period, assess cell viability using a suitable method, such as the MTT assay.
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Data Analysis: Classify the eye hazard potential based on the reduction in cell viability according to the criteria in OECD TG 491.
Tier 2: Genotoxicity Assessment
This tier is critical for identifying any potential for 3-ethoxypentanoate to cause genetic damage, a key concern for long-term health effects. A standard battery of two in vitro tests covering different genotoxic endpoints is recommended.
[12]##### 2.2.1 Bacterial Reverse Mutation Test (Ames Test)
Objective: To detect gene mutations (point mutations and frameshift mutations) induced by 3-ethoxypentanoate in several strains of Salmonella typhimurium and Escherichia coli.
Recommended Assay: Bacterial Reverse Mutation Test (OECD TG 471).
[13]Protocol: Ames Test
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Bacterial Strains: Utilize a set of specific bacterial strains that are sensitive to different types of mutagens.
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Metabolic Activation: Conduct the assay both with and without an exogenous metabolic activation system (e.g., S9 fraction from rat liver) to account for metabolites that may be genotoxic.
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Exposure: Expose the bacterial strains to a range of concentrations of 3-ethoxypentanoate in the presence of a minimal amount of histidine (for Salmonella) or tryptophan (for E. coli).
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Scoring: After incubation, count the number of revertant colonies (colonies that have regained the ability to synthesize the essential amino acid).
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Data Analysis: A substance is considered mutagenic if it causes a concentration-related increase in the number of revertant colonies over the background level.
Objective: To detect chromosomal damage (clastogenicity) or changes in chromosome number (aneugenicity) by measuring the frequency of micronuclei in cultured mammalian cells.
Recommended Assay: In Vitro Mammalian Cell Micronucleus Test (OECD TG 487).
[14]Protocol: Micronucleus Test
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Cell Culture and Treatment: Treat a suitable mammalian cell line (e.g., CHO, V79, L5178Y, or human peripheral blood lymphocytes) with various concentrations of 3-ethoxypentanoate, with and without metabolic activation (S9).
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Cytokinesis Block: Often, a cytokinesis inhibitor such as cytochalasin B is added to identify cells that have completed one cell division, appearing as binucleated cells.
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Cell Harvesting and Staining: Harvest the cells and stain them with a DNA-specific dye (e.g., Giemsa or a fluorescent dye).
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Microscopic Analysis: Score the frequency of micronuclei in a large population of interphase cells (typically in binucleated cells if a cytokinesis block is used).
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Data Analysis: A significant, concentration-dependent increase in the frequency of micronucleated cells indicates a genotoxic effect.
Tier 3: Further Mechanistic Studies (if required)
If the Tier 2 genotoxicity assays yield positive or equivocal results, further investigation into the mechanism of genotoxicity may be warranted.
Recommended Assay: In Vitro Comet Assay (to assess DNA strand breaks).
Conclusion
While specific toxicological data for 3-ethoxypentanoate is currently unavailable, a comprehensive understanding of its potential hazards can be achieved through a structured, science-led approach. By leveraging knowledge of its chemical properties, predicted metabolism, and the toxicological profiles of related ester compounds, a preliminary risk assessment can be formulated. The outlined tiered in vitro safety assessment strategy, based on validated and internationally recognized OECD guidelines, provides a robust and ethical framework for generating the necessary data to ensure the safe development and application of this novel chemical entity. This approach not only adheres to the principles of the 3Rs (Replacement, Reduction, and Refinement of animal testing) but also provides high-quality, relevant data for informed decision-making by researchers, scientists, and drug development professionals.
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